(4-Hydroxy-phenyl)-piperazin-1-yl-methanone
Overview
Description
(4-Hydroxy-phenyl)-piperazin-1-yl-methanone is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Histamine H3 Receptor Antagonists
Novel phenyl(piperazin-1-yl)methanones, including (4-Hydroxy-phenyl)-piperazin-1-yl-methanone derivatives, have been preclinically characterized as high-affinity histamine H3 antagonists. These compounds have shown promise in wake-promoting activity, leading to the discovery of two candidates for clinical development phases I and II (Letavic et al., 2015).
Calcium Channel Blocker
A novel T-type calcium channel blocker, closely related to this compound, has shown potential as both a nociceptive and inflammatory pain reliever and an analgesic in rat models of neuropathic pain. A liquid chromatography-mass spectrometry method was developed for its quantification in rat plasma (Noh et al., 2011).
Antimicrobial Activity
Triazole analogues of Piperazine, incorporating the phenyl(piperazin-1-yl)methanone structure, have been synthesized and evaluated for antibacterial activity against human pathogenic bacteria. Certain compounds exhibited significant inhibition of bacterial growth, suggesting potential development for antibacterial agents (Nagaraj et al., 2018).
Tubulin Polymerization Inhibitors
N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have been identified as highly potent inhibitors of tubulin polymerization. These compounds have demonstrated excellent antiproliferative properties against cancer cell lines, offering a new avenue for cancer therapy research (Prinz et al., 2017).
Selective Estrogen Receptor Modulators
A compound structurally related to this compound has been identified as a novel selective estrogen receptor modulator (SERM) with potent estrogen antagonist properties. This research provides insights into the development of new therapeutics for conditions such as osteoporosis and breast cancer (Palkowitz et al., 1997).
Anticancer and Antituberculosis Agents
Research has also been conducted on the synthesis of derivatives with potential anticancer and antituberculosis activities, demonstrating the broad therapeutic potential of this chemical scaffold (Mallikarjuna et al., 2014).
Properties
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPRCJSCMHSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374743 | |
Record name | (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
563538-33-0 | |
Record name | (4-Hydroxy-phenyl)-piperazin-1-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 563538-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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